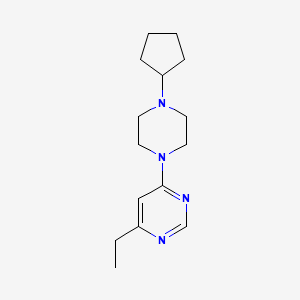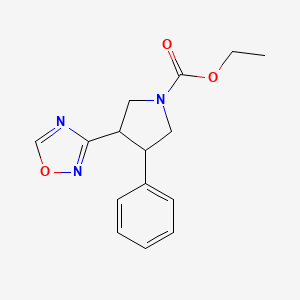
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentylpiperazine moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Cyclopentylpiperazine Moiety: The cyclopentylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-6-ethylpyrimidine
- 4-(4-Phenylpiperazin-1-yl)-6-ethylpyrimidine
- 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one
Uniqueness
4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The cyclopentyl group on the piperazine moiety may enhance its binding affinity to certain receptors, making it a valuable compound for drug development.
Properties
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-4-6-14/h11-12,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGKYCMVSQSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)
![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)


![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
